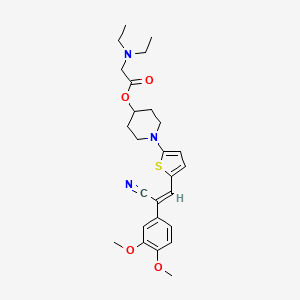

YHO-13351 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O4S/c1-5-28(6-2)18-26(30)33-21-11-13-29(14-12-21)25-10-8-22(34-25)15-20(17-27)19-7-9-23(31-3)24(16-19)32-4/h7-10,15-16,21H,5-6,11-14,18H2,1-4H3/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLNUMIUXISGQQ-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)C=C(C#N)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)/C=C(\C#N)/C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YHO-13351 Free Base: A Technical Guide to a Potent BCRP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YHO-13351 is a water-soluble prodrug of the potent and specific Breast Cancer Resistance Protein (BCRP/ABCG2) inhibitor, YHO-13177. Developed to overcome multidrug resistance in cancer chemotherapy, YHO-13351 is rapidly converted to its active metabolite, YHO-13177, in vivo. This guide provides a comprehensive technical overview of YHO-13351, including its chemical properties, mechanism of action, preclinical data, and detailed experimental protocols. The information presented is intended to support further research and development of this compound as a potential adjunctive therapy in oncology.

Chemical and Physical Properties

YHO-13351 free base is a synthetic acrylonitrile derivative. Its key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | [1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate |

| Molecular Formula | C26H33N3O4S |

| Molecular Weight | 483.62 g/mol |

| CAS Number | 912288-64-3 |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | -20°C |

Mechanism of Action

YHO-13351 acts as a prodrug, undergoing rapid conversion to its active form, YHO-13177, following administration. YHO-13177 is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter BCRP. BCRP is a transmembrane protein that functions as an efflux pump, actively transporting a wide range of substrates, including many chemotherapeutic agents, out of cancer cells. This efflux mechanism is a major contributor to multidrug resistance (MDR).

By inhibiting BCRP, YHO-13177 effectively blocks the efflux of BCRP substrate drugs, leading to their increased intracellular accumulation and enhanced cytotoxic effects in cancer cells that overexpress this transporter.[1][2]

Figure 1: Mechanism of action of YHO-13351.

Preclinical Data

In Vitro Efficacy

The active metabolite, YHO-13177, has demonstrated potent reversal of BCRP-mediated drug resistance across various cancer cell lines. It effectively sensitizes resistant cells to chemotherapeutic agents that are known BCRP substrates.

| Cell Line | Cancer Type | Chemotherapeutic Agent | Effect of YHO-13177 |

| HCT116/BCRP | Human Colon Cancer | SN-38, Mitoxantrone, Topotecan | Potentiated cytotoxicity |

| A549/SN4 | Human Lung Cancer | SN-38, Mitoxantrone, Topotecan | Potentiated cytotoxicity |

| NCI-H460 | Human Lung Cancer | SN-38 | Potentiated cytotoxicity |

| NCI-H23 | Human Lung Cancer | SN-38 | Potentiated cytotoxicity |

| RPMI-8226 | Human Myeloma | SN-38 | Potentiated cytotoxicity |

| AsPC-1 | Human Pancreatic Cancer | SN-38 | Potentiated cytotoxicity |

-

Concentration for Half-Maximal Reversal: 0.01 to 0.1 µmol/L in HCT116/BCRP and A549/SN4 cells.[1]

-

Specificity: YHO-13177 shows high specificity for BCRP and does not significantly inhibit other major ABC transporters like P-glycoprotein (MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1) at effective concentrations.[1]

In Vivo Efficacy

Preclinical studies in mouse models have shown that co-administration of YHO-13351 with the topoisomerase I inhibitor irinotecan (a prodrug of SN-38) significantly enhances its antitumor activity in BCRP-overexpressing tumors.

| Animal Model | Tumor Type | Treatment | Outcome |

| Mice with P388/BCRP leukemia | Murine Leukemia | YHO-13351 + Irinotecan | Significantly increased survival time compared to irinotecan alone.[2] |

| HCT116/BCRP Xenograft | Human Colon Cancer | YHO-13351 + Irinotecan | Suppressed tumor growth, whereas irinotecan alone had little effect.[2] |

Pharmacokinetics

Following oral or intravenous administration in mice, YHO-13351 is rapidly converted to its active metabolite, YHO-13177.[2]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is based on the methodology described by Yamazaki et al. (2011).

Figure 2: In vitro cytotoxicity assay workflow.

Detailed Steps:

-

Cell Seeding: Plate cancer cells (e.g., HCT116/BCRP and parental HCT116) in 96-well microplates at an appropriate density and allow them to adhere overnight.

-

Drug Addition: Add serial dilutions of the chemotherapeutic agent (e.g., SN-38) to the wells, both in the presence and absence of a fixed concentration of YHO-13177.

-

Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Add a cell viability reagent (e.g., MTS or WST-8) to each well and incubate for a further 1-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the concentration of the chemotherapeutic agent that inhibits cell growth by 50% (IC50) for each condition. The degree of sensitization is determined by the fold change in IC50 in the presence of YHO-13177.

Intracellular Drug Accumulation Assay

This protocol is adapted from the methods described for assessing BCRP function using the fluorescent substrate Hoechst 33342.

Figure 3: Intracellular drug accumulation assay workflow.

Detailed Steps:

-

Cell Seeding: Plate BCRP-overexpressing cells and parental cells in 96-well plates.

-

Incubation with Substrate and Inhibitor: Add the fluorescent BCRP substrate Hoechst 33342 to the cells, along with varying concentrations of YHO-13177.

-

Incubation: Incubate the plates at 37°C for 30 minutes to allow for substrate uptake and efflux.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths appropriate for Hoechst 33342 (e.g., Ex: ~355 nm, Em: ~460 nm). An increase in fluorescence in the presence of YHO-13177 indicates inhibition of BCRP-mediated efflux.

In Vivo Xenograft Study

The following is a general protocol for a subcutaneous xenograft study to evaluate the in vivo efficacy of YHO-13351 in combination with a chemotherapeutic agent.

Figure 4: In vivo xenograft study workflow.

Detailed Steps:

-

Cell Implantation: Subcutaneously inject a suspension of BCRP-overexpressing cancer cells (e.g., HCT116/BCRP) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.

-

Treatment Administration: Administer YHO-13351 (e.g., orally) and the chemotherapeutic agent (e.g., irinotecan, intraperitoneally or intravenously) according to a predefined schedule and dosage.

-

Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a certain size, or it can be continued to assess survival. Tumor growth inhibition and increased survival are the primary efficacy endpoints.

Conclusion

YHO-13351, as a prodrug of the potent and specific BCRP inhibitor YHO-13177, represents a promising strategy to overcome multidrug resistance in cancer therapy. Its ability to enhance the efficacy of conventional chemotherapeutic agents in preclinical models warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of YHO-13351. Future studies should focus on detailed pharmacokinetic and toxicology profiling to pave the way for potential clinical evaluation.

References

YHO-13351: A Technical Deep Dive into its Mechanism of Action as a BCRP/ABCG2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YHO-13351 is an orally bioavailable prodrug of the potent and specific breast cancer resistance protein (BCRP/ABCG2) inhibitor, YHO-13177. This technical guide provides a comprehensive overview of the mechanism of action of YHO-13351, detailing its role in reversing multidrug resistance (MDR) mediated by the ABCG2 transporter. This document summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for pivotal assays, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action

YHO-13351 is rapidly and efficiently converted to its active metabolite, YHO-13177, following administration.[1] YHO-13177 directly inhibits the efflux function of the BCRP/ABCG2 transporter, an ATP-binding cassette (ABC) transporter that plays a crucial role in extruding a wide range of chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance.[1]

The primary mechanism of action of YHO-13177 involves two key processes:

-

Direct Inhibition of Drug Efflux: YHO-13177 competitively or non-competitively binds to the BCRP/ABCG2 transporter, preventing it from pumping out anticancer drugs. This leads to an increased intracellular accumulation of these drugs in cancer cells, restoring their cytotoxic efficacy.[1]

-

Downregulation of BCRP Protein Expression: Preclinical studies have shown that prolonged exposure to YHO-13177 can lead to a partial suppression of BCRP/ABCG2 protein expression in cancer cells.[1] This suggests a secondary, longer-term mechanism that further contributes to the reversal of drug resistance.

The following diagram illustrates the conversion of YHO-13351 and the subsequent inhibition of BCRP/ABCG2-mediated drug efflux by YHO-13177.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of YHO-13177 and YHO-13351.

Table 1: In Vitro Efficacy of YHO-13177 in Reversing BCRP/ABCG2-Mediated Drug Resistance

| Cell Line | Resistant to | YHO-13177 Concentration (µM) for Half-Maximal Reversal | Reference |

| HCT116/BCRP | SN-38, Mitoxantrone, Topotecan | 0.01 - 0.1 | [1] |

| A549/SN4 | SN-38, Mitoxantrone, Topotecan | 0.01 - 0.1 | [1] |

Table 2: In Vitro Cytotoxicity of YHO-13177

| Cell Line | IC50 (µM) |

| HCT116 | > 10 |

| A549 | > 10 |

Table 3: In Vivo Pharmacokinetics of YHO-13177 in Mice after Administration of YHO-13351

| Administration Route | Dose of YHO-13351 (mg/kg) | Highest Plasma Concentration of YHO-13177 (µM) | Bioavailability of YHO-13177 (%) | Reference |

| Intravenous | Not Specified | 19.7 ± 2.0 | - | [1] |

| Oral | Not Specified | 27.3 ± 5.3 | 86.5 | [1] |

Table 4: In Vivo Efficacy of YHO-13351 in Combination with Irinotecan

| Animal Model | Treatment | Outcome | Reference |

| Mice with BCRP-transduced murine leukemia P388 cells | Irinotecan + YHO-13351 | Significantly increased survival time | [1] |

| HCT116/BCRP xenograft model | Irinotecan + YHO-13351 | Suppressed tumor growth | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of YHO-13177 and YHO-13351.

Cell Culture

-

Cell Lines: BCRP-transduced human colon cancer HCT116 (HCT116/BCRP) cells and SN-38-resistant human lung cancer A549 (A549/SN4) cells expressing BCRP, along with their parental cell lines, were used.

-

Culture Conditions: Cells were maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay

-

Cell Seeding: Cells were seeded into 96-well plates at a predetermined density.

-

Drug Treatment: After 24 hours, cells were treated with various concentrations of the anticancer drug (e.g., SN-38, mitoxantrone, topotecan) in the presence or absence of different concentrations of YHO-13177.

-

Incubation: Plates were incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability was determined using a standard method such as the MTT assay or WST-8 assay.

-

Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) was calculated.

Western Blotting for BCRP/ABCG2 Expression

-

Cell Lysis: Cells were treated with YHO-13177 for various durations, then washed and lysed in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for BCRP/ABCG2, followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence detection system.

Flow Cytometry for Intracellular Drug Accumulation

-

Cell Preparation: Cells were harvested and resuspended in a suitable buffer.

-

Drug and Inhibitor Treatment: Cells were incubated with a fluorescent substrate of BCRP/ABCG2 (e.g., Hoechst 33342) in the presence or absence of YHO-13177.

-

Incubation: The cell suspension was incubated for a defined period at 37°C.

-

Analysis: The intracellular fluorescence intensity was measured using a flow cytometer. An increase in fluorescence in the presence of YHO-13177 indicates inhibition of BCRP-mediated efflux.

The workflow for assessing the reversal of BCRP-mediated drug resistance is depicted below.

Signaling Pathway Considerations

While the primary mechanism of YHO-13177 is direct inhibition of the BCRP/ABCG2 transporter, its long-term effect on protein expression suggests a potential interaction with cellular signaling pathways that regulate ABCG2 transcription and translation. The PI3K/Akt pathway has been implicated in the regulation of ABCG2 expression. Inhibition of this pathway has been shown to decrease ABCG2 levels and reverse multidrug resistance. Future research may explore whether YHO-13177's effect on BCRP expression is mediated through this or other signaling cascades.

The logical relationship of YHO-13351's action from administration to cellular effect is outlined in the following diagram.

Conclusion

YHO-13351, through its active metabolite YHO-13177, is a promising agent for overcoming BCRP/ABCG2-mediated multidrug resistance in cancer. Its dual mechanism of direct transporter inhibition and potential downregulation of protein expression, combined with its oral bioavailability, makes it a strong candidate for further clinical development in combination with various chemotherapeutic agents that are substrates of BCRP/ABCG2. This technical guide provides a foundational understanding of its mechanism of action to support ongoing and future research in this area.

References

YHO-13351: A Potent and Specific BCRP/ABCG2 Inhibitor for Reversing Multidrug Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a significant contributor to multidrug resistance (MDR) in cancer therapy. By actively effluxing a wide range of chemotherapeutic agents from cancer cells, BCRP can significantly reduce the efficacy of treatment. YHO-13351, a water-soluble prodrug of the potent and specific BCRP inhibitor YHO-13177, has emerged as a promising agent to counteract this resistance mechanism. This technical guide provides a comprehensive overview of YHO-13351, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of its role in overcoming BCRP-mediated drug resistance.

Introduction

Multidrug resistance remains a formidable challenge in oncology. One of the key mechanisms underlying this phenomenon is the overexpression of ABC transporters, such as BCRP/ABCG2.[1] BCRP is a transmembrane protein that utilizes ATP hydrolysis to extrude a diverse array of substrates, including several frontline anticancer drugs like SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan.[2][3] This efflux leads to decreased intracellular drug concentrations, thereby rendering cancer cells resistant to therapy.[2][3]

YHO-13351 is a novel acrylonitrile derivative that acts as a prodrug, rapidly converting to its active form, YHO-13177, in vivo.[2][4] YHO-13177 has demonstrated potent and specific inhibition of BCRP, leading to the reversal of drug resistance in various cancer models.[2][3] This guide delves into the technical details of YHO-13351's function and the experimental evidence supporting its potential clinical utility.

Mechanism of Action

YHO-13351, through its active metabolite YHO-13177, directly inhibits the function of the BCRP/ABCG2 transporter.[2] The primary mechanism involves increasing the intracellular accumulation of BCRP substrate drugs.[2][4] Studies have shown that YHO-13177 significantly enhances the intracellular concentration of Hoechst 33342, a known BCRP substrate.[2] Furthermore, at longer exposure times (over 24 hours), YHO-13177 has been observed to partially suppress the expression of the BCRP protein itself.[2][4] Importantly, YHO-13177 is highly specific for BCRP and does not affect other major ABC transporters like P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1).[2][3]

The following diagram illustrates the mechanism of BCRP-mediated drug resistance and its inhibition by YHO-13177.

Quantitative Data

The efficacy of YHO-13177 in reversing BCRP-mediated drug resistance has been quantified in numerous in vitro studies. The following tables summarize the key findings, including the potentiation of cytotoxicity of various anticancer drugs in BCRP-expressing cancer cell lines.

Table 1: Potentiation of Anticancer Drug Cytotoxicity by YHO-13177 in BCRP-Expressing Cells

| Cell Line | Anticancer Drug | YHO-13177 Conc. (µM) | Fold Potentiation | Reference |

| HCT116/BCRP | SN-38 | 0.1 | >100 | [2] |

| HCT116/BCRP | Mitoxantrone | 0.1 | ~50 | [2] |

| HCT116/BCRP | Topotecan | 0.1 | ~20 | [2] |

| A549/SN4 | SN-38 | 0.1 | >50 | [2] |

| A549/SN4 | Mitoxantrone | 0.1 | ~20 | [2] |

| A549/SN4 | Topotecan | 0.1 | ~10 | [2] |

| NCI-H460 | SN-38 | 0.1 | ~5 | [2] |

| NCI-H23 | SN-38 | 0.1 | ~4 | [2] |

| RPMI-8226 | SN-38 | 0.1 | ~3 | [2] |

| AsPC-1 | SN-38 | 0.1 | ~2 | [2] |

Table 2: IC50 Values for SN-38 in the Presence and Absence of ABCG2 Inhibitors

| Cell Line | Treatment | IC50 (nmol/L) | Reference |

| NCI-N87 | SN-38 | 1.5 ± 0.2 | [5] |

| NCI-N87-S120 | SN-38 | 78.4 ± 11.2 | [5] |

| NCI-N87-S120 | SN-38 + YHO-13351 (2 µmol/L) | 6.9 ± 1.2 | [5] |

| MDA-MB-231 | SN-38 | 2.1 ± 0.3 | [5] |

| MDA-MB-231-S120 | SN-38 | 105.6 ± 15.8 | [5] |

| MDA-MB-231-S120 | SN-38 + YHO-13351 (2 µmol/L) | 9.8 ± 1.5 | [5] |

The active metabolite of YHO-13351, YHO-13177, has an IC50 of 0.02 μM for BCRP inhibition.[]

Experimental Protocols

This section outlines the key experimental methodologies used to characterize the activity of YHO-13351 and YHO-13177.

Cell Lines and Culture

-

Parental Cell Lines: Human colon cancer HCT116, human lung cancer A549, human lung cancer NCI-H460 and NCI-H23, human myeloma RPMI-8226, and human pancreatic cancer AsPC-1.[2]

-

BCRP-Overexpressing Cell Lines:

-

Control Cell Lines for Specificity:

-

Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

In Vitro Cytotoxicity Assay

This assay determines the ability of YHO-13177 to potentiate the cytotoxic effects of anticancer drugs.

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density.

-

Drug Treatment: After 24 hours, expose the cells to various concentrations of the anticancer drug (e.g., SN-38, mitoxantrone, topotecan) in the presence or absence of a fixed concentration of YHO-13177 (e.g., 0.1 µM).

-

Incubation: Incubate the plates for 72 hours.

-

Cell Viability Assessment: Measure cell viability using a colorimetric assay such as the WST-8 assay.

-

Data Analysis: Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) and the fold potentiation (IC50 of drug alone / IC50 of drug + YHO-13177).

Intracellular Accumulation Assay

This assay measures the effect of YHO-13177 on the intracellular accumulation of a BCRP substrate.

-

Cell Preparation: Harvest and resuspend cells in a suitable buffer.

-

Incubation with Inhibitor: Pre-incubate the cells with or without YHO-13177 for a specified time (e.g., 30 minutes).

-

Substrate Addition: Add a fluorescent BCRP substrate, such as Hoechst 33342, and incubate for a further period (e.g., 30 minutes).

-

Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.

-

Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in the presence of YHO-13177 indicates inhibition of BCRP-mediated efflux.

In Vivo Xenograft Studies

These studies evaluate the efficacy of YHO-13351 in reversing drug resistance in a living organism.

The following diagram outlines a typical workflow for an in vivo xenograft study.

-

Animal Model: Use immunodeficient mice (e.g., athymic BALB/c nude mice).

-

Tumor Cell Implantation: Subcutaneously inject BCRP-overexpressing cancer cells (e.g., HCT116/BCRP) into the flanks of the mice.

-

Tumor Growth and Randomization: When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Treatment Regimen:

-

Vehicle control

-

Anticancer drug alone (e.g., irinotecan)

-

YHO-13351 alone

-

Combination of the anticancer drug and YHO-13351

-

-

Administration: Administer drugs via appropriate routes (e.g., intravenous or oral for YHO-13351, intravenous for irinotecan).[2]

-

Monitoring: Measure tumor volume and body weight regularly. Monitor the survival of the mice.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or if they show signs of significant toxicity.

-

Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups.

Conclusion

YHO-13351, a prodrug of the potent and specific BCRP/ABCG2 inhibitor YHO-13177, represents a promising strategy to overcome multidrug resistance in cancer.[2][7] Its ability to selectively block the efflux of various chemotherapeutic agents from cancer cells has been demonstrated in both in vitro and in vivo models.[2][8] The data presented in this technical guide underscore the potential of YHO-13351 to enhance the efficacy of existing anticancer therapies and improve patient outcomes. Further clinical investigation is warranted to fully elucidate its therapeutic role in oncology.

References

- 1. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel acrylonitrile derivatives, YHO-13177 and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. file.glpbio.com [file.glpbio.com]

- 5. aacrjournals.org [aacrjournals.org]

- 7. ABCG2 Inhibitor YHO-13351 Sensitizes Cancer Stem/Initiating-like Side Population Cells to Irinotecan | Anticancer Research [ar.iiarjournals.org]

- 8. ABCG2 inhibitor YHO-13351 sensitizes cancer stem/initiating-like side population cells to irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prodrug YHO-13351 and its Active Metabolite YHO-13177: A Technical Overview of Conversion and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water-soluble prodrug YHO-13351 and its conversion to the potent and specific breast cancer resistance protein (BCRP/ABCG2) inhibitor, YHO-13177. This document summarizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the underlying biological processes and experimental workflows.

Introduction

Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as BCRP (ABCG2), which actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. YHO-13177 is a novel acrylonitrile derivative that has been shown to effectively reverse BCRP-mediated drug resistance.[1][2][3] However, its low water solubility presents a challenge for administration. To overcome this, the water-soluble diethylaminoacetate prodrug, YHO-13351, was developed.[1] This guide focuses on the conversion of YHO-13351 to YHO-13177 and the subsequent biological effects.

Prodrug Conversion and Pharmacokinetics

YHO-13351 is designed for enhanced water solubility (> 100 mg/mL) compared to its active form, YHO-13177 (< 0.1 mg/mL), facilitating its administration in preclinical models.[1] Following administration, YHO-13351 undergoes rapid conversion to YHO-13177 in vivo.[1][2][3]

In Vivo Conversion Workflow

The following diagram illustrates the process from administration of the prodrug to the action of the active metabolite.

Pharmacokinetic Data

Preclinical studies in mice have demonstrated the rapid and efficient conversion of YHO-13351 to YHO-13177. The plasma concentrations of both compounds were measured following intravenous (i.v.) and oral (p.o.) administration of YHO-13351.

| Administration Route | Dose of YHO-13351 | Time Point | Plasma Concentration of YHO-13351 (µg/mL) | Plasma Concentration of YHO-13177 (µg/mL) |

| Intravenous (i.v.) | 31 mg/kg | 5 min | Undetectable | ~ 3.0 |

| 15 min | Undetectable | ~ 1.5 | ||

| 30 min | Undetectable | ~ 1.0 | ||

| 1 hr | Undetectable | ~ 0.5 | ||

| 2 hr | Undetectable | ~ 0.2 | ||

| 4 hr | Undetectable | ~ 0.1 | ||

| 8 hr | Undetectable | < 0.1 | ||

| Oral (p.o.) | 117 mg/kg | 15 min | Undetectable | ~ 0.1 |

| 30 min | Undetectable | ~ 0.2 | ||

| 1 hr | Undetectable | ~ 0.3 | ||

| 2 hr | Undetectable | ~ 0.2 | ||

| 4 hr | Undetectable | ~ 0.1 | ||

| 8 hr | Undetectable | < 0.1 |

Data extracted from Yamazaki R, et al. Mol Cancer Ther. 2011.[1]

Notably, YHO-13351 was undetectable in plasma at the earliest time points, indicating a very rapid conversion process.[1] The active metabolite, YHO-13177, reached peak plasma concentrations quickly and was maintained for at least 8 hours.[4]

Mechanism of Action: BCRP/ABCG2 Inhibition

YHO-13177 functions as a potent and specific inhibitor of the BCRP/ABCG2 transporter.[5] This transporter is a key contributor to multidrug resistance in various cancer types.

Signaling Pathway of BCRP-Mediated Drug Resistance and its Inhibition by YHO-13177

The following diagram illustrates the mechanism by which BCRP confers drug resistance and how YHO-13177 reverses this effect.

YHO-13177 has been shown to increase the intracellular accumulation of BCRP substrates, such as Hoechst 33342, and to potentiate the cytotoxicity of anticancer drugs like SN-38, mitoxantrone, and topotecan in BCRP-expressing cancer cells.[1][2][3] The half-maximal reversal of drug resistance was observed at concentrations ranging from 0.01 to 0.1 µmol/L.[1] Furthermore, prolonged exposure (over 24 hours) to YHO-13177 has been found to partially suppress the expression of the BCRP protein itself.[1][2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of YHO-13177.

In Vitro Cytotoxicity Assay

Objective: To determine the ability of YHO-13177 to potentiate the cytotoxicity of anticancer drugs in BCRP-expressing cells.

Methodology:

-

Cell Culture: BCRP-expressing cells (e.g., HCT116/BCRP, A549/SN4) and their parental counterparts are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Drug Treatment: Cells are treated with serial dilutions of an anticancer drug (e.g., SN-38) in the presence or absence of a fixed concentration of YHO-13177.

-

Incubation: The plates are incubated for 96 hours.

-

Viability Assessment: Cell viability is assessed using a standard method, such as the MTT assay or WST-8 assay.

-

Data Analysis: The concentration of the anticancer drug that inhibits cell growth by 50% (IC50) is calculated for each condition. The potentiation of cytotoxicity is determined by the fold-change in the IC50 value in the presence versus absence of YHO-13177.

Intracellular Drug Accumulation Assay

Objective: To measure the effect of YHO-13177 on the intracellular accumulation of a BCRP substrate.

Methodology:

-

Cell Preparation: BCRP-expressing and parental cells are harvested and washed.

-

Drug and Inhibitor Treatment: Cells are incubated with a fluorescent BCRP substrate (e.g., Hoechst 33342) in the presence or absence of varying concentrations of YHO-13177 for 30 minutes.

-

Washing: The cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular substrate.

-

Lysis: The cells are lysed to release the intracellular contents.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorometer or flow cytometer.

-

Data Analysis: The increase in intracellular fluorescence in the presence of YHO-13177 indicates inhibition of BCRP-mediated efflux.

Western Blot Analysis for BCRP Expression

Objective: To determine the effect of YHO-13177 on the expression level of the BCRP protein.

Methodology:

-

Cell Treatment: BCRP-expressing cells are treated with YHO-13177 for various time points (e.g., 6, 24, 48, 96 hours).

-

Protein Extraction: Total protein is extracted from the cells using a suitable lysis buffer.

-

Protein Quantification: The protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BCRP, followed by incubation with a secondary antibody conjugated to horseradish peroxidase.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the BCRP band is quantified and normalized to a loading control (e.g., β-actin) to determine the relative change in protein expression.

Experimental Workflow for Assessing YHO-13177 Activity

The following diagram outlines the typical experimental workflow for evaluating the efficacy of YHO-13177.

In Vivo Efficacy

The administration of YHO-13351 in combination with the chemotherapeutic agent irinotecan has been shown to significantly enhance the survival of mice bearing BCRP-transduced murine leukemia P388 cells.[2][3] Furthermore, this combination therapy effectively suppressed tumor growth in an HCT116/BCRP xenograft model.[2][3] These findings underscore the potential clinical utility of YHO-13351 as a BCRP-mediated drug resistance reverser in cancer therapy.[2][3]

Conclusion

The prodrug YHO-13351 is rapidly and efficiently converted to its active form, YHO-13177, in vivo. YHO-13177 is a potent and specific inhibitor of the BCRP/ABCG2 transporter, a key driver of multidrug resistance in cancer. By inhibiting BCRP, YHO-13177 increases the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their cytotoxic effects. The preclinical data strongly support the continued investigation of YHO-13351 as a promising agent to overcome BCRP-mediated drug resistance in clinical settings.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Novel acrylonitrile derivatives, YHO-13177 and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

YHO-13351: A Technical Guide to Overcoming ABCG2-Mediated Multydrug Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YHO-13351, a promising agent for overcoming multidrug resistance (MDR) in cancer. We will delve into its mechanism of action, present quantitative data from key preclinical studies, detail experimental protocols for its evaluation, and visualize its effects on cellular pathways and experimental workflows.

Introduction to YHO-13351 and Multidrug Resistance

Multidrug resistance is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-therapeutic levels. One of the key transporters implicated in MDR is ABCG2, also known as breast cancer resistance protein (BCRP).

YHO-13351 is a water-soluble prodrug that is rapidly converted to its active form, YHO-13177, in vivo.[1] YHO-13177 is a potent and specific inhibitor of the ABCG2 transporter, demonstrating significant promise in reversing ABCG2-mediated MDR.[1][2] This guide will focus on the technical details of YHO-13351's role in sensitizing cancer cells to chemotherapy.

Mechanism of Action

YHO-13177, the active metabolite of YHO-13351, exhibits a dual mechanism to counteract ABCG2-mediated drug resistance:

-

Direct Inhibition of ABCG2 Efflux Function: YHO-13177 directly inhibits the drug efflux function of the ABCG2 transporter.[2] This leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCG2.[1][2]

-

Downregulation of ABCG2 Protein Expression: Prolonged exposure (greater than 24 hours) to YHO-13177 has been shown to partially suppress the expression of ABCG2 protein.[1][2] This effect appears to be post-transcriptional, as YHO-13177 does not affect the mRNA levels of ABCG2.[2]

Crucially, YHO-13177 is highly specific for ABCG2. Studies have shown that it has no significant effect on other major ABC transporters, such as P-glycoprotein (ABCB1/MDR1) and multidrug resistance-associated protein 1 (MRP1).[1][2]

Quantitative Data on MDR Reversal

The efficacy of YHO-13177 in reversing ABCG2-mediated multidrug resistance has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

In Vitro Reversal of Multidrug Resistance

YHO-13177 has been shown to significantly potentiate the cytotoxicity of various anticancer drugs in cell lines overexpressing ABCG2.

| Cell Line | Anticancer Drug | YHO-13177 Conc. (µM) | IC50 without YHO-13177 (nM) | IC50 with YHO-13177 (nM) | Fold Reversal |

| HCT116/BCRP | SN-38 | 0.1 | 180 | 8.5 | 21.2 |

| HCT116/BCRP | Topotecan | 0.1 | 1,200 | 80 | 15.0 |

| HCT116/BCRP | Mitoxantrone | 0.1 | 8,000 | 400 | 20.0 |

| A549/SN4 | SN-38 | 0.1 | 35 | 2.5 | 14.0 |

Data compiled from studies on the effects of YHO-13177 on reversing drug resistance in ABCG2-overexpressing cancer cell lines.[2]

In Vivo Efficacy of YHO-13351

The co-administration of YHO-13351 with the chemotherapeutic agent irinotecan (whose active metabolite is SN-38) has demonstrated significant antitumor activity in preclinical xenograft models.

| Tumor Model | Treatment | Tumor Growth Inhibition (%) | Increase in Survival Time (%) |

| HCT116/BCRP Xenograft | Irinotecan + YHO-13351 (100 mg/kg) | 46.4 | Not Reported |

| HCT116/BCRP Xenograft | Irinotecan + YHO-13351 (200 mg/kg) | 50.3 | Not Reported |

| P388/BCRP-inoculated Mice | Irinotecan + YHO-13351 (100 mg/kg) | Not Reported | 170 |

| P388/BCRP-inoculated Mice | Irinotecan + YHO-13351 (200 mg/kg) | Not Reported | 197 |

Data from in vivo studies evaluating the combination of YHO-13351 and irinotecan.[2]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the role of YHO-13351 in overcoming multidrug resistance.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of an anticancer drug required to inhibit the growth of a cell population by 50% (IC50) and to assess the reversal of drug resistance by YHO-13177.

Materials:

-

Cancer cell lines (parental and ABCG2-overexpressing)

-

Complete cell culture medium

-

Anticancer drug stock solution

-

YHO-13177 stock solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of the anticancer drug in complete medium, both with and without a fixed concentration of YHO-13177 (e.g., 0.1 µM).

-

Add 100 µL of the drug solutions to the respective wells. Include wells with cells and medium only as a control.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the untreated control cells. Determine the IC50 values from the dose-response curves. The fold reversal of resistance is calculated by dividing the IC50 of the anticancer drug alone by the IC50 of the anticancer drug in the presence of YHO-13177.

Intracellular Accumulation Assay (Hoechst 33342)

This assay measures the ability of YHO-13177 to inhibit the efflux of a fluorescent substrate of ABCG2, Hoechst 33342, leading to its increased intracellular accumulation.

Materials:

-

Cancer cell lines (parental and ABCG2-overexpressing)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Hoechst 33342 stock solution (e.g., 1 mg/mL)

-

YHO-13177 stock solution

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Harvest and wash cells, then resuspend them in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Inhibitor Pre-incubation: Aliquot cells into tubes and add varying concentrations of YHO-13177. Incubate for 10-15 minutes at 37°C.

-

Substrate Addition: Add Hoechst 33342 to a final concentration of 0.5-5 µg/mL to each tube.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with ice-cold HBSS to remove extracellular dye.

-

Analysis: Resuspend the cells in HBSS and analyze the intracellular fluorescence using a flow cytometer (typically with UV excitation and emission collected in the blue channel) or a fluorescence plate reader. Increased fluorescence in the presence of YHO-13177 indicates inhibition of ABCG2-mediated efflux.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and procedures related to the action of YHO-13351.

Conclusion

YHO-13351, through its active metabolite YHO-13177, represents a potent and specific inhibitor of the ABCG2 transporter. Its dual mechanism of action—direct inhibition of efflux and downregulation of protein expression—makes it a compelling candidate for reversing multidrug resistance in cancers where ABCG2 is overexpressed. The quantitative data from preclinical studies underscore its potential to sensitize resistant tumors to conventional chemotherapy. The experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic utility of YHO-13351 and similar MDR modulators. Further research and clinical investigation are warranted to translate these promising preclinical findings into effective cancer therapies.

References

Reversing Irinotecan Resistance in Tumors: A Technical Guide to YHO-13351

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irinotecan, a cornerstone of chemotherapy for various solid tumors, is often limited by the development of drug resistance. A primary driver of this resistance is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCG2, also known as Breast Cancer Resistance Protein (BCRP). ABCG2 functions as an efflux pump, actively removing irinotecan's active metabolite, SN-38, from cancer cells, thereby reducing its cytotoxic efficacy. This guide details the investigation of YHO-13351, a water-soluble prodrug of the potent and selective ABCG2 inhibitor YHO-13177, as a strategy to overcome irinotecan resistance. We will explore the mechanism of action, summarize key preclinical data, and provide detailed experimental protocols for the evaluation of YHO-13351 in irinotecan-resistant tumor models.

Introduction to Irinotecan and Resistance Mechanisms

Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38.[1][2] SN-38 exerts its anticancer effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[1][2] This inhibition leads to DNA strand breaks and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.

However, the clinical utility of irinotecan is frequently hampered by both intrinsic and acquired resistance. One of the most well-documented mechanisms of irinotecan resistance is the upregulation of the ABCG2 drug efflux pump.[1][2] ABCG2 recognizes SN-38 as a substrate and actively transports it out of the cancer cell, preventing it from reaching its intracellular target, topoisomerase I.[3][4] This leads to decreased intracellular drug concentrations and diminished therapeutic effect. Other reported mechanisms of irinotecan resistance include alterations in drug metabolism and upregulation of signaling pathways such as EGFR and Src.[5][6]

YHO-13351: A Novel Agent to Counteract Irinotecan Resistance

YHO-13351 is a water-soluble diethylaminoacetate prodrug of YHO-13177, a novel and potent acrylonitrile derivative.[3][4] In vivo, YHO-13351 is rapidly converted to its active form, YHO-13177.[3][4] YHO-13177 acts as a specific inhibitor of the ABCG2 transporter.[3][4] By blocking the function of ABCG2, YHO-13177 prevents the efflux of SN-38 from cancer cells, thereby increasing its intracellular concentration and restoring its cytotoxic activity in irinotecan-resistant tumors.[3][4]

Mechanism of Action

The primary mechanism by which YHO-13351 reverses irinotecan resistance is through the inhibition of the ABCG2 transporter by its active metabolite, YHO-13177.[3][4] Studies have shown that YHO-13177 increases the intracellular accumulation of ABCG2 substrates.[3][4] Furthermore, it has been observed that YHO-13177 can also partially suppress the expression of the ABCG2 protein at later time points.[3][4][7]

Mechanism of YHO-13351 in overcoming irinotecan resistance.

Quantitative Data Summary

The efficacy of YHO-13351 in reversing irinotecan resistance has been demonstrated in various preclinical models. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Reversal of SN-38 Resistance by YHO-13177

| Cell Line | Drug | IC50 (nmol/L) without YHO-13177 | IC50 (nmol/L) with YHO-13177 (0.1 µmol/L) | Fold Reversal |

| HCT116/BCRP | SN-38 | 25 | 2.5 | 10 |

| A549/SN4 | SN-38 | 30 | 3 | 10 |

| HCT116 (Parental) | SN-38 | 2.5 | 2.5 | 1 |

| A549 (Parental) | SN-38 | 3 | 3 | 1 |

Data synthesized from preclinical studies.[3][8]

Table 2: In Vivo Antitumor Activity of Irinotecan in Combination with YHO-13351

| Tumor Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % T/C (Treated/Control) |

| HCT116/BCRP Xenograft | Vehicle | 1500 | - |

| HCT116/BCRP Xenograft | Irinotecan alone | 1350 | 90 |

| HCT116/BCRP Xenograft | YHO-13351 alone | 1480 | 98.7 |

| HCT116/BCRP Xenograft | Irinotecan + YHO-13351 | 300 | 20 |

Data synthesized from preclinical studies.[3][9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of YHO-13351 in overcoming irinotecan resistance.

Cell Viability Assay (WST-8 Assay)

Objective: To determine the cytotoxic effects of SN-38 in the presence or absence of YHO-13177 on parental and irinotecan-resistant cancer cell lines.

Materials:

-

Parental and ABCG2-overexpressing cancer cell lines (e.g., HCT116 and HCT116/BCRP)

-

SN-38 (active metabolite of irinotecan)

-

YHO-13177

-

96-well plates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

WST-8 reagent (e.g., Cell Counting Kit-8)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of SN-38 in cell culture medium.

-

Add varying concentrations of SN-38 to the wells, with or without a fixed concentration of YHO-13177 (e.g., 0.1 µmol/L).

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of WST-8 reagent to each well and incubate for an additional 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).

Western Blotting for ABCG2 Expression

Objective: To assess the effect of YHO-13177 on the expression levels of the ABCG2 protein.

Materials:

-

Parental and ABCG2-overexpressing cancer cell lines

-

YHO-13177

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-ABCG2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with YHO-13177 for specified time points (e.g., 24, 48 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary anti-ABCG2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize the ABCG2 expression levels.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of irinotecan in combination with YHO-13351 in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

ABCG2-overexpressing cancer cells (e.g., HCT116/BCRP)

-

Irinotecan

-

YHO-13351

-

Vehicle solutions (e.g., saline for irinotecan, 5% glucose for YHO-13351)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, irinotecan alone, YHO-13351 alone, irinotecan + YHO-13351).

-

Administer the treatments as per the defined schedule (e.g., irinotecan intravenously, YHO-13351 orally).

-

Measure the tumor volume with calipers every 2-3 days using the formula: (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Experimental workflow for investigating YHO-13351.

Conclusion

The preclinical data strongly support the potential of YHO-13351 as a chemosensitizing agent to overcome irinotecan resistance in tumors that overexpress the ABCG2 transporter. By inhibiting this key drug efflux pump, YHO-13351 restores the cytotoxic efficacy of irinotecan's active metabolite, SN-38. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of YHO-13351 and similar agents. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapeutic strategies for patients with irinotecan-resistant cancers.

References

- 1. Cellular irinotecan resistance in colorectal cancer and overcoming irinotecan refractoriness through various combination trials including DNA methyltransferase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Novel acrylonitrile derivatives, YHO-13177 and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overcoming Irinotecan Resistance by Targeting Its Downstream Signaling Pathways in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Irinotecan resistance is accompanied by upregulation of EGFR and Src signaling in human cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ABCG2 Inhibitor YHO-13351 Sensitizes Cancer Stem/Initiating-like Side Population Cells to Irinotecan | Anticancer Research [ar.iiarjournals.org]

YHO-13351: A Targeted Approach to Eradicating Cancer Stem Cell Side Populations

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The cancer stem cell (CSC) hypothesis posits that a small subpopulation of cells within a tumor is responsible for tumor initiation, progression, metastasis, and relapse. These CSCs exhibit stem-like properties, including self-renewal and differentiation, and are notoriously resistant to conventional cancer therapies. One method for identifying and isolating a population enriched in CSCs is through the "side population" (SP) assay. SP cells are characterized by their ability to efflux the fluorescent dye Hoechst 33342, a process mediated by ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as breast cancer resistance protein, BCRP). The high expression of ABCG2 in SP cells contributes to their multidrug resistance, making them a critical target for novel cancer therapeutics.

YHO-13351 is a water-soluble prodrug of YHO-13177, a potent and specific inhibitor of the ABCG2 transporter.[1][2] Research has demonstrated that YHO-13351 can effectively sensitize cancer stem-like SP cells to conventional chemotherapeutic agents, such as irinotecan, both in vitro and in vivo.[1][3] This technical guide provides a comprehensive overview of YHO-13351, its mechanism of action, quantitative effects on cancer stem cell side populations, and detailed experimental protocols for its investigation.

Core Mechanism of Action: Inhibition of ABCG2-Mediated Drug Efflux

The primary mechanism by which YHO-13351 enhances the efficacy of chemotherapy against cancer stem-like cells is through the inhibition of the ABCG2 transporter. YHO-13351 is rapidly converted to its active form, YHO-13177, which directly blocks the function of ABCG2.[2]

In cancer stem-like SP cells, ABCG2 is highly expressed on the cell membrane and functions as an efflux pump, actively removing a wide range of substrates, including chemotherapeutic drugs like SN-38 (the active metabolite of irinotecan) and the Hoechst 33342 dye.[2][4] This efflux mechanism maintains low intracellular drug concentrations, rendering the cells resistant to treatment.

By inhibiting ABCG2, YHO-13177 prevents the efflux of chemotherapeutic agents, leading to their accumulation within the cancer stem-like cells.[5] This increased intracellular drug concentration allows the chemotherapeutic to exert its cytotoxic effects, ultimately leading to the elimination of the drug-resistant SP cell population.[1] The combination of YHO-13351 with a substrate of ABCG2, such as irinotecan, therefore represents a promising strategy to overcome chemoresistance and target the root of tumorigenesis.[1][3]

Quantitative Data on the Efficacy of YHO-13351

Studies have demonstrated the significant impact of YHO-13351 in combination with irinotecan on cancer stem-like SP cells. The following tables summarize the key quantitative findings from in vitro and in vivo experiments.

Table 1: In Vitro Cytotoxicity of SN-38 with and without YHO-13177 in HeLa Side Population (SP) and Non-SP Cells

| Cell Population | Treatment | IC50 (nM) | Fold Sensitization |

| SP Cells | SN-38 alone | >100 | - |

| SN-38 + 0.1 µM YHO-13177 | 10 | >10 | |

| Non-SP Cells | SN-38 alone | 20 | - |

| SN-38 + 0.1 µM YHO-13177 | 5 | 4 |

Data derived from studies on HeLa human cervical carcinoma cells. YHO-13177 is the active metabolite of YHO-13351.[1]

Table 2: Effect of YHO-13351 and Irinotecan on Tumor Growth and Side Population (SP) Cell Ratio in an In Vivo Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) on Day 22 | Change in SP Cell Ratio in Tumors |

| Control (Vehicle) | ~1200 | Baseline |

| Irinotecan alone | ~800 | Increased |

| YHO-13351 alone | ~1100 | No significant change |

| Irinotecan + YHO-13351 | ~200 | Reduced |

Data from a xenograft model using HeLa SP cells in athymic BALB/c nude mice.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections provide comprehensive protocols for key experiments used to evaluate the efficacy of YHO-13351.

Side Population (SP) Analysis using Hoechst 33342 Staining and Flow Cytometry

This protocol is for the identification and isolation of SP cells based on their ability to efflux Hoechst 33342 dye.

Materials:

-

Single-cell suspension of cancer cells

-

DMEM with 2% Fetal Calf Serum and 10mM HEPES buffer (DMEM+)

-

Hoechst 33342 dye (Sigma, B2261)

-

Propidium Iodide (PI)

-

Verapamil or Fumitremorgin C (as a control for ABCG2 inhibition)

-

Flow cytometer with UV or violet laser capabilities

Procedure:

-

Prepare a single-cell suspension of the desired cancer cell line.

-

Resuspend the cells at a concentration of 1x10⁶ cells/mL in pre-warmed DMEM+.

-

For the control tube, pre-incubate the cells with an ABCG2 inhibitor (e.g., 50 µM Verapamil) for 15 minutes at 37°C.

-

Add Hoechst 33342 dye to the cell suspension at a final concentration of 5 µg/mL.

-

Incubate the cells for 90 minutes at 37°C in a water bath, with gentle mixing every 30 minutes.

-

After incubation, immediately place the cells on ice to stop the dye efflux.

-

Centrifuge the cells at 300 x g for 5 minutes at 4°C and resuspend the pellet in ice-cold HBSS with 2% FCS.

-

Just before analysis, add Propidium Iodide (PI) at a final concentration of 2 µg/mL to distinguish dead cells.

-

Analyze the cells using a flow cytometer. Excite the Hoechst dye with a UV laser (e.g., 355 nm) and collect the fluorescence emission using two different filters (e.g., blue at 450/20 nm and red at 675/20 nm).

-

The SP cells will appear as a small, distinct population of cells with low blue and red fluorescence, which disappears in the presence of the ABCG2 inhibitor.

Sphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells in non-adherent culture conditions.

Materials:

-

Sorted SP and non-SP cells

-

Serum-free sphere formation medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Prepare a single-cell suspension of sorted SP and non-SP cells.

-

Dilute the cells in sphere formation medium to a final concentration of 2000 cells/mL.

-

Seed 250 µL of the cell suspension into each well of a 24-well ultra-low attachment plate (final concentration of 500 cells/well).

-

Incubate the plates in a humidified incubator at 37°C and 5% CO₂ for 7-14 days.

-

Monitor the formation of spheres (spheroids) under a microscope.

-

To assess the effect of YHO-13351, add the compound at various concentrations to the sphere formation medium at the time of seeding.

-

Quantify the number and size of spheres formed in each condition. Sphere formation efficiency can be calculated as: (number of spheres / number of cells seeded) x 100.

In Vivo Tumorigenicity Assay

This assay evaluates the tumor-initiating ability of cancer stem cells in an animal model.

Materials:

-

Sorted SP and non-SP cells

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Matrigel (optional, to support tumor formation)

-

Sterile PBS

Procedure:

-

Resuspend sorted SP and non-SP cells in sterile PBS, with or without Matrigel.

-

Inject limiting dilutions of the cell suspension (e.g., 1x10², 1x10³, 1x10⁴ cells) subcutaneously into the flanks of immunocompromised mice.

-

To test the efficacy of YHO-13351, begin treatment with YHO-13351 and irinotecan (or other chemotherapeutic) once tumors are palpable.

-

Monitor the mice regularly for tumor formation and measure tumor volume using calipers (Volume = 0.5 x length x width²).

-

At the end of the study, excise the tumors for further analysis, such as SP analysis to determine the effect of the treatment on the cancer stem cell population.

Conclusion

YHO-13351 represents a targeted therapeutic strategy with the potential to overcome a significant hurdle in cancer treatment: the chemoresistance of cancer stem cells. By specifically inhibiting the ABCG2 transporter, which is a hallmark of the cancer stem-like side population, YHO-13351 restores sensitivity to conventional chemotherapies like irinotecan. The quantitative data from both in vitro and in vivo studies strongly support the efficacy of this combination therapy in reducing the SP cell population and inhibiting tumor growth. The detailed experimental protocols provided in this guide offer a framework for further research into YHO-13351 and other ABCG2 inhibitors, paving the way for more effective cancer treatments that target the root of the disease.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Novel acrylonitrile derivatives, YHO-13177 and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABCG2 Inhibitor YHO-13351 Sensitizes Cancer Stem/Initiating-like Side Population Cells to Irinotecan | Anticancer Research [ar.iiarjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Core Physical and Chemical Properties of YHO-13351 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of YHO-13351 free base, a pivotal molecule in the study of overcoming multidrug resistance in cancer. This document details its fundamental characteristics, outlines its mechanism of action, and provides standardized experimental protocols for the determination of key physicochemical parameters.

Core Properties of this compound

This compound is the non-salt form of the compound, identified by CAS number 912288-64-3. It is a yellow to orange solid powder. The following tables summarize the available quantitative data for this compound.

| Identifier | Value |

| IUPAC Name | [1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate[] |

| CAS Number | 912288-64-3[2] |

| Chemical Formula | C26H33N3O4S[2] |

| Molecular Weight | 483.62 g/mol [2] |

| Physical Property | Value | Conditions |

| Appearance | Solid powder | - |

| Color | Yellow to orange | - |

| Boiling Point | 627.1 ± 55.0 °C | at 760 mmHg[3] |

| Density | 1.2 ± 0.1 g/cm³ | - |

| Melting Point | Not available | - |

| Solubility | ≥ 30 mg/mL | In DMSO[] |

| pKa | Not available | - |

| LogP | Not available | - |

Mechanism of Action: Reversing Multidrug Resistance

YHO-13351 is a water-soluble prodrug of YHO-13177.[][4][5][6][7] In vivo, YHO-13351 is rapidly converted to its active metabolite, YHO-13177.[4][8] YHO-13177 is a potent and specific inhibitor of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[4][8]

The BCRP transporter is a key contributor to multidrug resistance (MDR) in cancer cells. It functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from the intracellular environment, thereby reducing their efficacy.[2][9][10][11]

By inhibiting BCRP, YHO-13177 blocks this efflux mechanism, leading to an increased intracellular accumulation of anticancer drugs. This restoration of drug concentration at the target site can re-sensitize resistant cancer cells to chemotherapy.[4][8] Studies have shown that YHO-13177 potentiates the cytotoxicity of BCRP substrates such as SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan in cancer cells overexpressing BCRP.[4][8]

Signaling Pathway and Mechanism of Action

References

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound | CAS#:912288-64-3 | Chemsrc [chemsrc.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. file.glpbio.com [file.glpbio.com]

- 6. tebubio.com [tebubio.com]

- 7. This compound| CAS 912288-64-3 [dcchemicals.com]

- 8. Novel acrylonitrile derivatives, YHO-13177 and YHO-13351, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmafocusasia.com [pharmafocusasia.com]

- 10. Multidrug resistance mediated by the breast cancer resistance protein BCRP (ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

YHO-13351 Free Base: A Technical Guide to Solubility and Stability for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

YHO-13351 is a water-soluble prodrug of YHO-13177, a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2).[] BCRP is an ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance in cancer by effluxing a wide range of chemotherapeutic agents from cancer cells. By inhibiting BCRP, YHO-13351 can restore the efficacy of these agents, making it a promising candidate for combination cancer therapy. This technical guide provides a comprehensive overview of the solubility and stability of YHO-13351 free base, along with relevant experimental protocols and a discussion of its mechanism of action.

Core Physicochemical Properties

This compound is an acrylonitrile derivative.[2] As a prodrug, it is designed to be rapidly converted to the active compound, YHO-13177, following administration.[][2]

Solubility Profile

The solubility of this compound has been determined in various solvent systems, which is critical for its formulation and in vitro experimental design.

Table 1: Solubility of this compound

| Solvent System | Concentration | Observations |

| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL | - |

| DMSO | 100 mg/mL (206.77 mM) | Requires ultrasonic treatment.[3] |

| DMSO | 200 mg/mL (344.99 mM) | Requires ultrasonic treatment; hygroscopic DMSO can impact solubility.[4] |

| DMSO/PEG300/Tween-80/Saline | ≥ 2.5 mg/mL (5.17 mM) | Clear solution.[5] |

| DMSO/PEG300/Tween-80/Saline | ≥ 5 mg/mL (8.62 mM) | Clear solution. |

| DMSO/20% SBE-β-CD in Saline | ≥ 5 mg/mL (8.62 mM) | Clear solution. |

Stability Data

The stability of this compound in powder form and in solution is crucial for its storage and handling.

Table 2: Stability of this compound

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | 3 years | - |

| Powder | 4°C | 2 years | - |

| In Solvent | -80°C | 2 years | Aliquot to prevent repeated freeze-thaw cycles. |

| In Solvent | -20°C | 1 year | Aliquot to prevent repeated freeze-thaw cycles. |

| In Solvent | -80°C | 6 months | Sealed storage, away from moisture.[4] |

| In Solvent | -20°C | 1 month | Sealed storage, away from moisture.[4] |

Experimental Protocols

General Protocol for Determining Aqueous Solubility

While specific aqueous solubility data for YHO-13351 is not extensively published, a general protocol for its determination would involve the following steps:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

-

Equilibrium Solubility Measurement: Add an excess amount of this compound to various aqueous buffers (e.g., phosphate-buffered saline at different pH values) to create a saturated solution.

-

Incubation: Shake the solutions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge or filter the samples to remove any undissolved solid.

-

Quantification: Analyze the concentration of YHO-13351 in the supernatant/filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

General Protocol for Stability Studies

A comprehensive stability study for this compound would be designed based on ICH guidelines and would typically include:

-

Long-Term and Accelerated Stability Testing: Store aliquots of YHO-13351 in both solid form and in solution (in relevant solvents and aqueous buffers) at various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months).

-

Analysis: Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method. Physical characteristics such as appearance, color, and clarity should also be monitored.

-

Photostability Testing: Expose the compound to light conditions as specified in ICH guideline Q1B to assess its light sensitivity.

Protocol for In Vitro BCRP Inhibition Assay

The following is a representative protocol for assessing the BCRP inhibitory activity of YHO-13351's active form, YHO-13177, using a cell-based assay.

-

Cell Culture: Culture BCRP-overexpressing cells (e.g., HCT116/BCRP) and the parental cell line (e.g., HCT116) in appropriate cell culture medium.

-

Cytotoxicity Assay: To determine the potentiation of cytotoxicity, treat the cells with a known BCRP substrate (e.g., SN-38, mitoxantrone, or topotecan) in the presence and absence of varying concentrations of YHO-13177.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Cell Viability Assessment: Determine cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Calculate the IC50 values for the cytotoxic agent in the presence and absence of YHO-13177 to determine the degree of resistance reversal.

Mechanism of Action and Signaling Pathway

YHO-13351 acts as a prodrug that is converted to YHO-13177, which in turn inhibits the BCRP transporter. BCRP is an efflux pump that utilizes ATP hydrolysis to transport a wide variety of substrates out of the cell, thereby reducing their intracellular concentration and therapeutic effect. By blocking this efflux, YHO-13177 increases the intracellular accumulation of co-administered anticancer drugs, restoring their cytotoxic activity in resistant cancer cells.

Caption: Mechanism of BCRP inhibition by YHO-13351.

Experimental Workflow

A typical experimental workflow to evaluate the efficacy of YHO-13351 in overcoming BCRP-mediated drug resistance involves both in vitro and in vivo studies.

Caption: Experimental workflow for evaluating YHO-13351.

Conclusion

This compound is a promising BCRP inhibitor with favorable solubility and stability characteristics for research and early-phase drug development. Its ability to reverse multidrug resistance in cancer cells makes it a valuable tool for enhancing the efficacy of existing chemotherapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further studies to fully characterize its aqueous solubility and stability under various physiological conditions are warranted to support its clinical translation.

References

YHO-13351: A Technical Guide to its Impact on Intracellular Drug Accumulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of YHO-13351 and its active metabolite, YHO-13177, focusing on their mechanism of action in reversing multidrug resistance through the inhibition of the Breast Cancer Resistance Protein (BCRP/ABCG2). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological processes and workflows.

Core Mechanism of Action

YHO-13351 is a water-soluble prodrug that is rapidly converted in vivo to its active form, YHO-13177.[1][2] YHO-13177 is a potent and specific inhibitor of the BCRP/ABCG2 transporter, a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2] BCRP is a key contributor to multidrug resistance in cancer cells by actively effluxing a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.

YHO-13177 reverses this resistance by directly inhibiting the efflux function of BCRP. This inhibition leads to an increased intracellular accumulation of BCRP substrate drugs, restoring their cytotoxic effects in resistant cancer cells.[1][2] Notably, YHO-13177 is highly specific for BCRP and does not significantly affect the function of other major drug transporters such as P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Protein 1 (MRP1).[2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of YHO-13177 in reversing BCRP-mediated drug resistance and increasing intracellular drug accumulation.

Table 1: Reversal of BCRP-Mediated Drug Resistance by YHO-13177

| Cell Line | BCRP Substrate Drug | YHO-13177 Concentration (µM) | Fold-Reversal of Resistance |

| HCT116/BCRP | SN-38 | 0.1 | Data not explicitly quantified in fold-reversal in the provided text, but described as potentiation of cytotoxicity |

| HCT116/BCRP | Topotecan | 0.1 | Data not explicitly quantified in fold-reversal in the provided text, but described as potentiation of cytotoxicity |

| HCT116/BCRP | Mitoxantrone | 0.1 | Data not explicitly quantified in fold-reversal in the provided text, but described as potentiation of cytotoxicity |

| A549/SN4 | SN-38 | 0.1 | Data not explicitly quantified in fold-reversal in the provided text, but described as potentiation of cytotoxicity |

Data derived from studies by Yamazaki R, et al. Mol Cancer Ther. 2011 Jul;10(7):1252-63.[1]

Table 2: Effect of YHO-13177 on Intracellular Accumulation of a BCRP Substrate

| Cell Line | BCRP Substrate | YHO-13177 Concentration (µM) | Effect on Intracellular Accumulation |

| HCT116/BCRP | Hoechst 33342 | 1 | Increased accumulation |

| A549/SN4 | Hoechst 33342 | 1 | Increased accumulation |

Data derived from studies by Yamazaki R, et al. Mol Cancer Ther. 2011 Jul;10(7):1252-63.[1]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is designed to assess the ability of YHO-13177 to reverse BCRP-mediated resistance to anticancer drugs.

a. Cell Culture:

-

Human colon cancer HCT116 cells and their BCRP-transduced counterparts (HCT116/BCRP) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

b. Experimental Procedure:

-

Cells are seeded into 96-well plates at a density of 3,000 cells per well and allowed to attach overnight.

-

The following day, cells are treated with serial dilutions of a BCRP substrate chemotherapeutic agent (e.g., SN-38, mitoxantrone, topotecan) in the presence or absence of a fixed, non-toxic concentration of YHO-13177 (e.g., 0.1 or 1 µM).

-

The cells are incubated for 72 hours.

-

Cell viability is assessed using a standard method such as the sulforhodamine B (SRB) assay. Briefly, cells are fixed with trichloroacetic acid, stained with SRB dye, and the absorbance is read at 515 nm.

-